ETA Receptor Binding Affinity of Benzodioxole-Pyrrolidine Scaffolds: Target Compound vs. A-127722 and Atrasentan
The benzodioxole-pyrrolidine pharmacophore class achieves sub-nanomolar ETA receptor binding when optimized with a (2R,3R,4S) stereochemistry, a 4-methoxyphenyl group at position 2, and a carboxylic acid at position 3 of the pyrrolidine ring. A-127722 binds to ETA with an IC₅₀ of 0.4 nM and to ETB with an IC₅₀ of 520 nM, yielding an ETB/ETA selectivity ratio of approximately 1,300-fold [1]. The target compound N-(1,3-benzodioxol-5-yl)-1-benzyl-5-oxopyrrolidine-3-carboxamide lacks the stereodefined 4-methoxyphenyl substitution, the carboxylic acid group, and the chiral centers present in A-127722; it carries instead an N-benzyl group and a 3-carboxamide bearing the benzodioxole moiety. These structural differences are predicted to reduce ETA binding affinity by several orders of magnitude based on SAR established in the 2,4-diarylpyrrolidine-3-carboxylic acid series, where removal of the 2-aryl group or replacement of the carboxylic acid with an amide consistently abrogated ETA binding [1]. This differential profile makes the target compound a useful negative control or selectivity probe in endothelin receptor assays where A-127722 or atrasentan serve as positive controls.
| Evidence Dimension | ETA receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; structurally predicted to be >1,000-fold weaker than A-127722 based on absence of key pharmacophoric elements (2-aryl group, carboxylic acid, defined stereochemistry) |
| Comparator Or Baseline | A-127722: ETA IC₅₀ = 0.4 nM; ETB IC₅₀ = 520 nM; atrasentan (ABT-627): ETA Ki < 1 nM |
| Quantified Difference | Predicted >1,000-fold reduction in ETA binding affinity relative to A-127722 owing to loss of 2-(4-methoxyphenyl) and 3-carboxylic acid pharmacophores |
| Conditions | Radioligand binding assay using [¹²⁵I]ET-1 on porcine aortic smooth muscle membranes (A-127722 data) |
Why This Matters
Investigators seeking a benzodioxole-pyrrolidine compound devoid of potent ETA antagonist activity (for counter-screening, selectivity profiling, or as a chemical probe in non-endothelin systems) can select this compound over A-127722 or atrasentan.
- [1] Winn M, Boyd SA, Hutchins CW, Tasker AS, Von Geldern TW, Kester JA, et al. 2,4-Diarylpyrrolidine-3-carboxylic Acids—Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. J Med Chem. 1996;39(22):4441–4450. View Source
